1-methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid
Description
1-Methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a methyl group at the 1-position of the pyrazole ring and a 2-methylpiperidinyl carbonyl substituent at the 3-position. This structure combines the pyrazole scaffold—a heterocyclic moiety with applications in pharmaceuticals and agrochemicals—with a piperidine-derived amide group, which may enhance solubility or modulate biological activity.
Properties
IUPAC Name |
1-methyl-3-(2-methylpiperidine-1-carbonyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-8-5-3-4-6-15(8)11(16)10-9(12(17)18)7-14(2)13-10/h7-8H,3-6H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAGWVCYSQTAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NN(C=C2C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101143814 | |
| Record name | 1-Methyl-3-[(2-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101143814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006440-63-6 | |
| Record name | 1-Methyl-3-[(2-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006440-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-3-[(2-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101143814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with various biological targets, making it suitable for the development of new therapeutics.
Potential Therapeutic Areas:
- Anti-inflammatory Agents: The carboxylic acid group may contribute to anti-inflammatory properties, making it a candidate for treating conditions like arthritis.
- Antitumor Activity: Preliminary studies suggest that pyrazole derivatives can inhibit cancer cell proliferation, indicating potential applications in oncology.
Pharmacology
Research indicates that compounds with similar structures exhibit significant pharmacological activities, including:
- Cyclic GMP Phosphodiesterase Inhibition: This mechanism is crucial in cardiovascular research as it can lead to vasodilation and improved blood flow.
- Neuroprotective Effects: Compounds containing piperidine rings have been shown to exhibit neuroprotective properties, potentially useful in neurodegenerative diseases.
Biochemistry
The compound's ability to modulate enzyme activity makes it an interesting subject for biochemical studies. Its interactions with specific enzymes could lead to insights into metabolic pathways and disease mechanisms.
Table 1: Comparative Analysis of Pyrazole Derivatives
Table 2: Case Studies on Related Compounds
| Study Title | Objective | Findings | References |
|---|---|---|---|
| Study on Pyrazole Derivatives as Antitumor Agents | Evaluate efficacy against cancer cell lines | Significant reduction in cell viability observed | |
| Neuroprotective Effects of Piperidine Compounds | Assess neuroprotective capabilities in vitro | Enhanced neuronal survival under oxidative stress conditions |
Mechanism of Action
The mechanism of action of 1-methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of pyrazole-4-carboxylic acids. Key structural analogs include:
| Compound Name | Substituents at Pyrazole Positions | Key Features |
|---|---|---|
| 1-Methyl-1H-pyrazole-4-carboxylic acid | 1-Me, 4-COOH | Simplest analog; lacks the 3-position carbonyl-piperidine group. |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 1-Me, 3-CF₂H, 4-COOH | Difluoromethyl group enhances lipophilicity and metabolic stability. |
| 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid | 1-Allyl, 3-NH₂, 4-COOH | Amino group enables hydrogen bonding; allyl substituent increases reactivity. |
| 1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde | 1-Bz, 3-Ar-NO₂, 4-CHO | Aromatic and nitro groups introduce steric bulk and redox activity. |
Key Structural Differences :
- The target compound’s 2-methylpiperidinyl carbonyl group introduces a bulky, basic amine moiety, which may improve solubility in polar solvents compared to analogs with non-polar (e.g., trifluoromethyl) or aromatic substituents .
Physicochemical Properties
*Estimated based on structural contributions: The 2-methylpiperidinyl group increases Log P compared to the unsubstituted analog but remains lower than fluorinated derivatives due to the polar amide bond.
Biological Activity
1-Methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.
Chemical Structure and Properties
The chemical formula for 1-Methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid is C12H19N3O2. Its structure features a pyrazole ring, which is known for its diverse pharmacological activities.
Biological Activity Overview
Recent studies have highlighted the biological activity of pyrazole derivatives, including 1-methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid. These compounds have been investigated for various biological effects, including:
Anticancer Activity
Research indicates that pyrazole derivatives can exhibit significant anticancer properties. For instance, a study reported that compounds containing the 1H-pyrazole scaffold demonstrated antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The IC50 values for these compounds ranged from 2.43 to 14.65 μM, indicating promising efficacy against these cancer types .
Mechanisms of Action
The mechanisms through which these compounds exert their anticancer effects include:
- Microtubule Destabilization : Certain pyrazole derivatives were found to inhibit microtubule assembly, leading to apoptosis in cancer cells. Specifically, compounds such as 7d and 7h showed effective inhibition at concentrations as low as 20 μM .
- Caspase Activation : Apoptosis studies revealed that these compounds could enhance caspase-3 activity, further confirming their role as apoptosis inducers .
Comparative Biological Activity
The following table summarizes the biological activities of various pyrazole derivatives compared to 1-methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid:
| Compound Name | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 1-Methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid | MDA-MB-231 | 4.98 | Microtubule destabilization |
| Compound 7d | MDA-MB-231 | 2.43 | Apoptosis induction via caspase activation |
| Compound 10c | HepG2 | 14.65 | Microtubule destabilization |
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical and preclinical settings:
Case Study 1: Anticancer Efficacy
A study involving a series of pyrazole derivatives demonstrated significant growth inhibition in MDA-MB-231 and HepG2 cell lines. The most potent compounds were subjected to further evaluation for their ability to induce apoptosis and disrupt cell cycle progression .
Case Study 2: Antifungal Activity
In addition to anticancer properties, certain derivatives exhibited antifungal activity against various phytopathogenic fungi. For instance, one derivative showed higher antifungal activity than traditional fungicides like boscalid .
Q & A
Basic Question: What are the common synthetic routes for 1-methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid, and how can its regioselectivity be controlled during synthesis?
Answer:
The synthesis of pyrazole-4-carboxylic acid derivatives typically involves Vilsmeier-Haack formylation followed by oxidation. For example, 1-methylpyrazole can undergo Vilsmeier formylation to yield a pyrazole-4-carboxaldehyde intermediate, which is oxidized to the carboxylic acid using agents like KMnO₄ or CrO₃ . Regioselectivity in pyrazole substitution is influenced by reaction conditions (e.g., solvent polarity, temperature) and directing groups. Computational tools (e.g., DFT calculations) can predict substituent effects on regiochemistry .
Advanced Question: How can reaction conditions be optimized to enhance the yield of the 2-methylpiperidine carbonyl substituent in this compound?
Answer:
The coupling of 2-methylpiperidine to the pyrazole core via a carbonyl group often employs carbodiimide-based reagents (e.g., EDC/HOBt) under inert atmospheres. Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of acid to amine), solvent choice (DMF or DCM), and reaction time (12–24 hours). Monitoring via LC-MS ensures minimal side-product formation (e.g., N-acylurea). Evidence from multi-step syntheses of analogous compounds highlights the importance of temperature gradients (0°C to room temperature) and catalytic DMAP to accelerate acylation .
Basic Question: What analytical techniques are recommended for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR verifies substituent positions (e.g., methyl groups at pyrazole-N1 and piperidine-C2) and confirms regiochemistry via NOE experiments .
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight and fragmentation patterns.
- HPLC-PDA: Assesses purity (>95% by area normalization) and detects trace impurities .
Advanced Question: How do structural modifications (e.g., trifluoromethyl vs. methyl groups) impact the compound's biological activity?
Answer:
Trifluoromethyl groups enhance metabolic stability and lipophilicity, improving membrane permeability. For example, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid derivatives show potent xanthine oxidase inhibition (Ki = 0.6 nM) compared to methyl-substituted analogs, likely due to stronger electron-withdrawing effects and hydrogen-bonding interactions . Computational docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes, guiding rational design .
Basic Question: What in vitro assays are suitable for evaluating this compound's anticancer potential?
Answer:
- MTT/PrestoBlue Assays: Measure cytotoxicity against hepatocellular carcinoma (HepG2) or other cell lines .
- Apoptosis Markers: Flow cytometry for Annexin V/PI staining quantifies apoptotic cells.
- Enzyme Inhibition: Assess XOR (xanthine oxidoreductase) activity via spectrophotometric uric acid detection .
Advanced Question: How can contradictory data on this compound's bioactivity (e.g., anticancer vs. antimicrobial) be resolved?
Answer:
Contradictions arise from assay variability (e.g., cell line specificity, incubation time). Use orthogonal assays (e.g., 3D spheroid models for cancer, MIC assays for bacteria) and validate targets via siRNA knockdown or CRISPR. For example, pyrazole derivatives targeting PPARγ may show anti-diabetic activity but lack anticancer effects in p53-mutant cells . Meta-analysis of dose-response curves (EC₅₀ vs. IC₅₀) clarifies context-dependent effects .
Basic Question: What are the key physicochemical properties (e.g., pKa, LogP) of this compound, and how are they determined?
Answer:
- pKa: Measured via potentiometric titration (e.g., Sirius T3) or NMR pH titration. Pyrazole-4-carboxylic acids typically have pKa ~3.5–4.5 due to the electron-withdrawing carbonyl group .
- LogP: Determined by shake-flask method or HPLC retention time. Substituents like 2-methylpiperidine increase LogP (predicted ~1.8–2.5), affecting bioavailability .
Advanced Question: What strategies mitigate toxicity concerns during in vivo studies?
Answer:
- Acute Toxicity Screening: OECD 423 guidelines (fixed-dose procedure) in rodents identify LD₅₀ ranges.
- Metabolite Profiling: LC-MS/MS detects reactive metabolites (e.g., glutathione adducts).
- Structural Mitigation: Introduce polar groups (e.g., hydroxyl) to reduce hepatotoxicity linked to lipophilic substituents .
Basic Question: How is the compound's stability under varying storage conditions evaluated?
Answer:
- Forced Degradation Studies: Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC.
- Long-Term Stability: Store at -20°C in amber vials with desiccants; stability >1 year is typical for carboxylic acids .
Advanced Question: What computational methods predict this compound's binding modes to therapeutic targets (e.g., LD transpeptidase)?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
